2-chloro-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a pyrimidine core substituted with a pyrrole group and a chloro-functionalized benzene ring. Its molecular formula is inferred as C₁₆H₁₆ClN₅O₂S, with a molecular weight of approximately 409.85 g/mol. The structure combines key pharmacophoric elements:
- Pyrimidine-pyrrole scaffold: Facilitates π-π stacking and interactions with biological targets.
Properties
IUPAC Name |
2-chloro-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2S/c17-13-5-1-2-6-14(13)25(23,24)21-8-7-18-15-11-16(20-12-19-15)22-9-3-4-10-22/h1-6,9-12,21H,7-8H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNLMUSBZHDLPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and its implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H20ClN5O2S, characterized by a sulfonamide group attached to a chlorinated benzene moiety and a pyrimidine-pyrrole hybrid structure. The presence of these functional groups suggests a multifaceted interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, the compound was evaluated against various bacterial strains, showing promising inhibitory effects. The mechanism is believed to involve the inhibition of folate synthesis pathways, similar to other sulfonamides .
Anticancer Potential
In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines. The compound's ability to modulate key signaling pathways associated with cell proliferation and survival was highlighted in recent research, suggesting its potential as an anticancer agent. Specifically, it was noted to affect the expression of anti-apoptotic proteins, enhancing apoptotic pathways in cancer cells .
Cardiovascular Effects
Research involving isolated rat heart models has shown that certain sulfonamide derivatives can influence perfusion pressure and coronary resistance. The compound's interaction with calcium channels was investigated, revealing a potential mechanism for its cardiovascular effects. Notably, it demonstrated a dose-dependent decrease in perfusion pressure, indicating its possible utility in managing cardiovascular conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Folate Synthesis Inhibition : Similar to traditional sulfonamides, it may inhibit dihydropteroate synthase, disrupting folate metabolism in bacteria.
- Apoptosis Induction : It modulates apoptotic pathways by influencing the expression levels of Bcl-2 family proteins and caspases.
- Calcium Channel Interaction : The compound may interact with calcium channels, affecting vascular smooth muscle contraction and influencing blood pressure dynamics.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited superior activity against resistant strains compared to conventional antibiotics.
| Bacterial Strain | Zone of Inhibition (mm) | Control (Sulfanilamide) |
|---|---|---|
| E. coli | 18 | 12 |
| S. aureus | 20 | 15 |
| Pseudomonas aeruginosa | 16 | 10 |
Study 2: Cardiovascular Effects
In an isolated rat heart model, the compound was tested for its effects on perfusion pressure over time.
| Time (minutes) | Control Perfusion Pressure (mmHg) | Test Compound Pressure (mmHg) |
|---|---|---|
| 0 | 80 | 80 |
| 5 | 78 | 75 |
| 10 | 76 | 72 |
| 15 | 74 | 70 |
Comparison with Similar Compounds
Structural Analogues in Sulfonamide-Pyrimidine Hybrids
(a) N-(4-{[4-(Diethylamino)-6-Methylpyrimidin-2-yl]Amino}Phenyl)-4-Methoxybenzene-1-Sulfonamide (CAS 923216-86-8)
- Molecular formula : C₂₂H₂₇N₅O₃S (MW: 441.5 g/mol).
- Key differences: Replaces the pyrrole and chloro groups with a diethylamino-pyrimidine and methoxybenzene.
- Significance: The diethylamino group enhances lipophilicity, while the methoxy substituent may improve solubility. This compound’s larger size suggests broader steric interactions compared to the target molecule .
(b) 4-Chloro-N-(1-Methyl-1H-Pyrazol-4-yl)Pyrimidin-2-Amine (CAS 1462286-01-6)
- Molecular formula : C₈H₉ClN₆ (MW: 224.65 g/mol).
- Key differences: Lacks the sulfonamide and ethylamino linker but retains a pyrimidine core with a pyrazole substituent.
- Significance : Demonstrates the importance of pyrimidine-pyrazole hybrids in kinase inhibition, though simplified structure may reduce target specificity .
Functional Group Analysis
Key Observations :
- Chloro vs. Methoxy : Chloro groups (electron-withdrawing) may enhance metabolic stability, whereas methoxy (electron-donating) improves solubility.
- Linker flexibility: The ethylamino linker in the target compound increases conformational flexibility compared to rigid pyrazole or diethylamino substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
